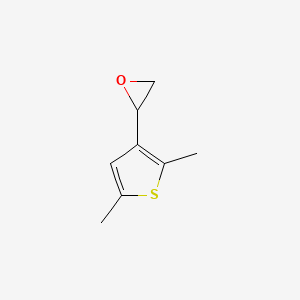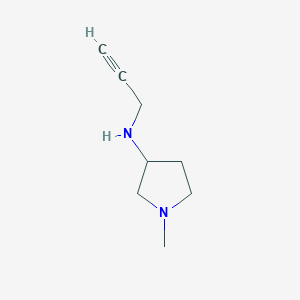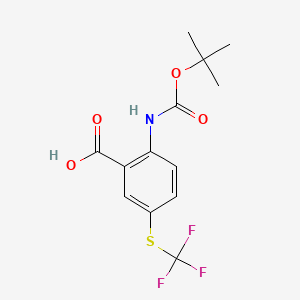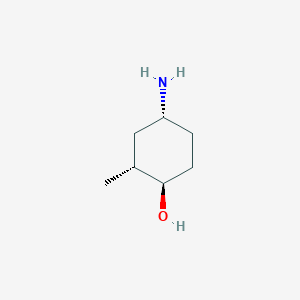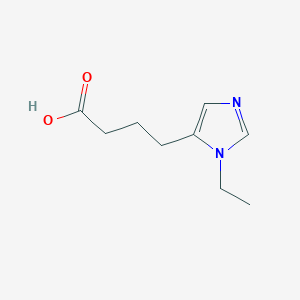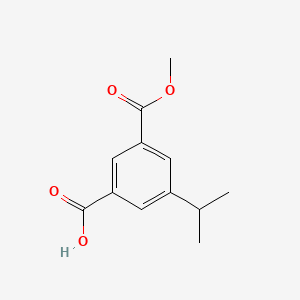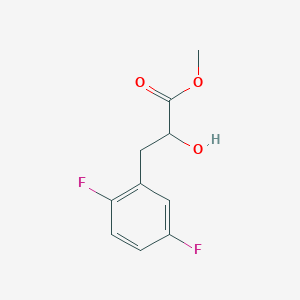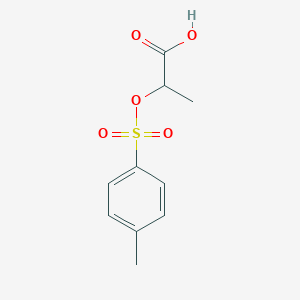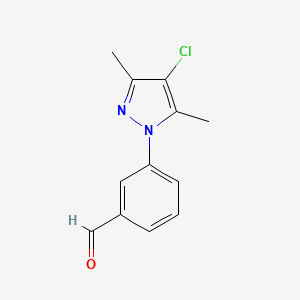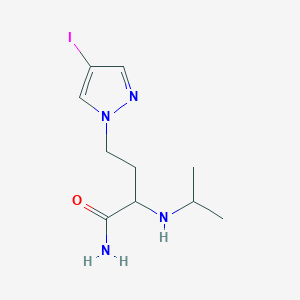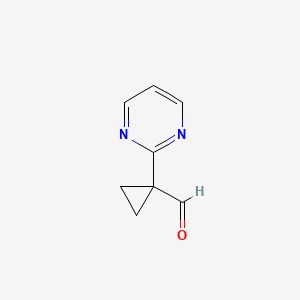
1-(2-Pyrimidinyl)cyclopropanecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is an organic compound that features a cyclopropane ring attached to a pyrimidine moiety with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbaldehyde with diazo compounds under catalytic conditions to form the cyclopropane ring . The reaction conditions often require the use of metal catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyrimidin-2-ylcyclopropane-1-carboxylic acid.
Reduction: Pyrimidin-2-ylcyclopropane-1-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Pyrimidine-2-carbaldehyde: Shares the pyrimidine moiety but lacks the cyclopropane ring.
Cyclopropane-1-carbaldehyde: Contains the cyclopropane ring but lacks the pyrimidine moiety.
1-(Pyrimidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness: 1-(Pyrimidin-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring and the pyrimidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-pyrimidin-2-ylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H8N2O/c11-6-8(2-3-8)7-9-4-1-5-10-7/h1,4-6H,2-3H2 |
InChI Key |
LHUDUVDAMSZZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13558057.png)
![1-[3-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B13558060.png)
![rac-N-[(1R,2R)-2-methylcyclopropyl]benzamide,trans](/img/structure/B13558065.png)
